

IUPAC nomenclature and CAS number for 3-Hexyne, 2,5-dimethyl-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hexyne, 2,5-dimethyl-

Cat. No.: B15491397

[Get Quote](#)

An In-Depth Technical Guide to 2,5-Dimethylhex-3-yne

IUPAC Nomenclature: 2,5-dimethylhex-3-yne CAS Number: 927-99-1

This technical guide provides a comprehensive overview of 2,5-dimethylhex-3-yne, including its chemical properties, synthesis, spectroscopic data, and potential biological relevance. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,5-Dimethylhex-3-yne is a symmetrical internal alkyne. The presence of the carbon-carbon triple bond and the branched alkyl groups influence its physical and chemical properties. A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	C8H14	[1]
Molecular Weight	110.20 g/mol	[1]
CAS Number	927-99-1	[1]
IUPAC Name	2,5-dimethylhex-3-yne	[1]
Density	0.761 g/cm ³	
Boiling Point	109.1 °C at 760 mmHg	
Refractive Index	1.425	
Flash Point	7.6 °C	
Vapor Pressure	29.5 mmHg at 25 °C	

Synthesis and Experimental Protocols

The synthesis of 2,5-dimethylhex-3-yne can be achieved through a double dehydrohalogenation of a vicinal dihalide. A plausible synthetic route is the reaction of trans-2,5-dimethylhex-3-ene with bromine to form the dibromide, followed by a double elimination.[\[2\]](#)

Experimental Protocol: Synthesis via Double Dehydrohalogenation

A general method for the synthesis of alkynes from alkenes involves a two-step process: halogenation of the alkene followed by a double dehydrohalogenation of the resulting dihalide.[\[3\]](#)

- Bromination of trans-2,5-dimethylhex-3-ene: trans-2,5-Dimethylhex-3-ene is dissolved in an inert solvent, such as dichloromethane, and cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed under reduced pressure to yield 3,4-dibromo-2,5-dimethylhexane.
- Double Dehydrohalogenation: The crude 3,4-dibromo-2,5-dimethylhexane is then treated with a strong base to induce double dehydrohalogenation. A common reagent for this step is

a hot, concentrated solution of potassium hydroxide (KOH).^[2] The reaction mixture is heated to drive the elimination reactions, yielding 2,5-dimethylhex-3-yne. The product can be isolated by distillation from the reaction mixture.

It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for this particular substrate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,5-dimethylhex-3-yne.

- ^{13}C NMR: The ^{13}C NMR spectrum of a symmetrical internal alkyne like 2,5-dimethylhex-3-yne is expected to show a signal for the sp-hybridized carbons of the triple bond in the range of 70-110 ppm.^[4] The methyl and methine carbons of the isopropyl groups would appear in the alkane region of the spectrum.
- ^1H NMR: Due to the symmetry of the molecule, the ^1H NMR spectrum is expected to be relatively simple. The protons on the methyl groups of the isopropyl substituents would likely appear as a doublet, and the methine protons as a septet.
- Infrared (IR) Spectroscopy: The characteristic absorption for the $\text{C}\equiv\text{C}$ triple bond in an internal alkyne is typically found in the region of $2100\text{-}2260\text{ cm}^{-1}$. However, in symmetrical or nearly symmetrical alkynes, this peak can be weak or absent due to the lack of a significant change in dipole moment during the vibration.
- Mass Spectrometry: The mass spectrum of 2,5-dimethylhex-3-yne would show a molecular ion peak corresponding to its molecular weight (110.20 g/mol).^[1] Fragmentation patterns would likely involve cleavage of the isopropyl groups.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of 2,5-dimethylhex-3-yne. However, the alkyne functional group is present in a number of biologically active natural products and pharmaceuticals.^{[5][6]}

Alkynes are found in some pharmaceuticals, such as the contraceptive norethynodrel, the antiretroviral efavirenz, and the antifungal terbinafine.^[5] Some complex molecules containing ene-diyne structures are potent antitumor agents.^[5] The reactivity of the alkyne triple bond allows for its use as a bio-orthogonal tag in chemical biology to study and visualize biological molecules.^[6] Furthermore, some terminal alkynes have been shown to react with active-site cysteine residues in proteases.^[7]

Given the presence of the alkyne functional group, 2,5-dimethylhex-3-yne could potentially serve as a building block in the synthesis of more complex, biologically active molecules. Further research would be necessary to explore any intrinsic biological effects of this specific compound.

Logical Relationships in Alkyne Synthesis

The following diagram illustrates the logical workflow for the synthesis of an alkyne from an alkene, a common strategy in organic chemistry.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from an alkene to an alkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hexyne, 2,5-dimethyl- | C8H14 | CID 136716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [SOLVED] Chapter 9 covered a synthesis of alkynes by a double dehydrohalogenation | SolutionInn [solutioninn.com]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Alkyne - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [IUPAC nomenclature and CAS number for 3-Hexyne, 2,5-dimethyl-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15491397#iupac-nomenclature-and-cas-number-for-3-hexyne-2-5-dimethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com